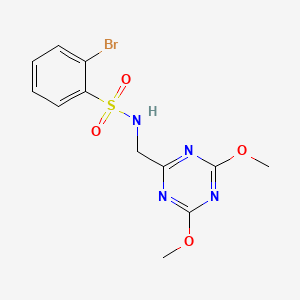

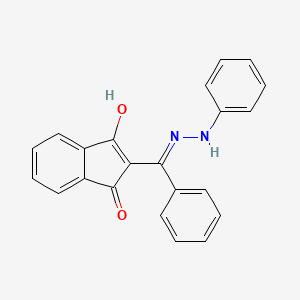

2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of sulfonamides and is widely used in various research applications.

科学的研究の応用

Peptide Synthesis

This compound is utilized in the synthesis of peptides. It acts as a condensing agent that facilitates the formation of peptide bonds between amino acids, which is a critical step in producing peptides and proteins for various biochemical applications .

Pharmaceutical Intermediates

As a pharmaceutical intermediate, it plays a role in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that lead to the development of new medicinal compounds .

Organic Synthesis

In organic chemistry, this compound is used for the stereoselective synthesis of other complex molecules. Its reactivity with different functional groups allows for the construction of diverse organic compounds with high precision .

Coupling Reactions

The compound is involved in coupling reactions, which are essential for creating complex molecules from simpler ones. It can be used to couple carboxylic acids with amines or alcohols, forming amides and esters, respectively .

Solid-Phase Synthesis

It finds application in solid-phase synthesis techniques, where it helps in linking molecules to solid supports, facilitating easier purification and handling during the synthesis process .

Glycosylation Reactions

The related triazine derivatives are used in glycosylation reactions, which are crucial for attaching sugar moieties to other molecules, a key step in the synthesis of many biologically active compounds .

Activation of Carboxylic Acids

In solution and solid-phase peptide synthesis, this compound is used to activate carboxylic acids, making them more reactive towards nucleophilic attack and thus promoting the formation of peptide bonds .

Synthesis of Weinreb Amides

It is also used in the synthesis of Weinreb amides, which are valuable intermediates in organic synthesis for the preparation of ketones and aldehydes from esters .

作用機序

Target of Action

Compounds with a similar structure, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are known to activate carboxylic acids, particularly for amide synthesis .

Mode of Action

The mode of action of this compound is likely to involve the activation of carboxylic acids, similar to DMTMM . The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

Given its structural similarity to dmtmm, it may be involved in the formation of amides, esters, and anhydrides .

Action Environment

It’s worth noting that reactions involving dmtmm can proceed under atmospheric conditions without drying of the solvent .

特性

IUPAC Name |

2-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-6-4-3-5-8(9)13/h3-6,14H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYDKZMWWJKLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 1-(1-{[(2,5-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2872217.png)

![5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2872221.png)

![2-(ethylsulfonyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B2872222.png)

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)

![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)

![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2872236.png)